3-Allylthiazolidin-2-imine hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Allyl-1,3-thiazolidin-2-imine hydrobromide is a chemical compound with the molecular formula C6H11BrN2S. It is a derivative of thiazolidine, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-allyl-1,3-thiazolidin-2-imine hydrobromide typically involves the cyclization of appropriate precursors. One common method involves the reaction of allylamine with carbon disulfide and subsequent cyclization with an appropriate halogenating agent, such as hydrobromic acid . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of 3-allyl-1,3-thiazolidin-2-imine hydrobromide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-Allyl-1,3-thiazolidin-2-imine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various thiazolidine derivatives, sulfoxides, and sulfones, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-Allyl-1,3-thiazolidin-2-imine hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing into its potential as an antimicrobial and anticancer agent.
Industry: It can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-allyl-1,3-thiazolidin-2-imine hydrobromide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt protein-protein interactions, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but its structure suggests potential interactions with sulfur and nitrogen-containing biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolidine: The parent compound of 3-allyl-1,3-thiazolidin-2-imine hydrobromide.
Thiazolidinone: Another derivative with a carbonyl group at the second position.
Thiazoline: A related compound with a double bond in the ring structure.
Uniqueness
3-Allyl-1,3-thiazolidin-2-imine hydrobromide is unique due to the presence of the allyl group, which can influence its reactivity and biological activity. This structural feature distinguishes it from other thiazolidine derivatives and may contribute to its specific applications and effects .
Eigenschaften
Molekularformel |
C6H11BrN2S |
---|---|
Molekulargewicht |
223.14 g/mol |
IUPAC-Name |
3-prop-2-enyl-1,3-thiazolidin-2-imine;hydrobromide |
InChI |
InChI=1S/C6H10N2S.BrH/c1-2-3-8-4-5-9-6(8)7;/h2,7H,1,3-5H2;1H |
InChI-Schlüssel |
ISGVLVWEIKVRKD-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCN1CCSC1=N.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.